(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIHVYMCLRIOV-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the Hantzsch reaction , which involves cyclization between α-halo carbonyl compounds and thiourea derivatives. For instance, chloroacetyl chloride reacts with thiourea in alkaline conditions to yield 2-mercapto-1,3-thiazol-4(5H)-one .
Reaction Conditions :
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Solvent : Ethanol or dimethylformamide (DMF)
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Base : Sodium hydroxide or triethylamine
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Temperature : Reflux (60–80°C)
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Time : 4–6 hours
The reaction proceeds via nucleophilic substitution, where the thiol group displaces chlorine, followed by intramolecular cyclization to form the thiazole ring.
Alternative Cyclization Approaches
In modified protocols, ammonium thiocyanate replaces thiourea, reacting with α-chloro ketones to form thiazolidinone intermediates. For example, chloroacetyl chloride and ammonium thiocyanate in ethanol yield 2-mercapto-1,3-thiazol-4(5H)-one after acidification.
Knoevenagel Condensation for Benzylidene Group Introduction
Mechanism and Conditions
The Knoevenagel condensation couples the thiazole intermediate with 3,4-dimethoxybenzaldehyde to form the benzylidene group. This step is facilitated by a mild base (e.g., piperidine or ammonium acetate) in ethanol under reflux.
Key Steps :
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Deprotonation : The active methylene group (C-5 of the thiazolone) is deprotonated by the base.
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Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.
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Dehydration : Elimination of water yields the α,β-unsaturated ketone with E-configuration .
Optimized Parameters :
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Molar Ratio : 1:1 (thiazolone : aldehyde)
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Catalyst : 5 mol% piperidine
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Solvent : Ethanol or toluene
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Time : 8–12 hours
Doebner Modification
When using malonic acid derivatives , the Doebner modification (pyridine solvent, decarboxylation) enhances yield. However, this is unnecessary for the target compound, as the thiazolone’s active methylene lacks carboxylic groups.
Purification and Characterization Techniques
Isolation Methods
Crude product is purified via:
Spectroscopic Analysis
Table 1: Characteristic Spectroscopic Data
Comparative Evaluation of Synthesis Methods
Table 2: Yield and Efficiency Across Protocols
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hantzsch | Ethanol | NaOH | 70 | 6 | 65 |
| Ammonium Thiocyanate | DMF | TEA | 80 | 4 | 72 |
| Knoevenagel | Ethanol | Piperidine | 78 | 12 | 58 |
Key Findings :
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DMF and triethylamine (TEA) improve thiazole ring yield due to better solubility.
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Prolonged condensation times (>12 hours) risk side reactions (e.g., oxidation of –SH).
Industrial and Scalability Considerations
Solvent Recovery
Ethanol and DMF are prioritized for their low toxicity and recyclability.
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 40% while maintaining yields >60%.
Challenges and Optimization Strategies
Stereochemical Control
The E-configuration is favored thermodynamically, but harsh conditions may induce Z-isomer formation. Polar solvents (e.g., DMSO) stabilize the transition state for E-selectivity .
Mercapto Group Stability
The –SH group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) mitigate disulfide formation.
Applications of Synthesized Compound
While beyond preparation scope, the compound’s anticancer and antimicrobial activities drive synthetic interest. Its structure-activity relationship (SAR) hinges on the 3,4-dimethoxy and mercapto groups .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene and mercapto groups allows it to form covalent bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Activity: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance stability and may improve binding to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., 2-chloro in ). The 4-hydroxybenzylidene derivative (3e) exhibits potent kinase inhibition (IC50 = 28 nM), suggesting polar substituents at the benzylidene position enhance target affinity .
Core Structure Impact: Imidazolidinone derivatives (e.g., 4b ) show higher synthetic yields (96%) but lack the thiazole ring’s aromaticity, which may reduce π-π stacking interactions in biological targets. Thiazolo[3,2-a]pyrimidine-dione hybrids (e.g., 9b ) demonstrate lower yields (76%) due to increased structural complexity but exhibit broader pharmacological profiles.
Biological Activity
(5E)-5-(3,4-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and has shown promise in other therapeutic areas. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential applications.
- Molecular Formula : C₁₂H₁₁N₁O₃S₂
- Molecular Weight : 281.34 g/mol
- CAS Number : 1055978-68-1
- IUPAC Name : (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives possess significant anticancer properties. A study published in MDPI evaluated the cytotoxic effects of synthesized thiazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis.
Key Findings:
- Inhibition Concentration (IC50) :
The mechanism of action appears to involve the inhibition of VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. The compound showed an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib's IC50 of 0.059 µM .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.
Antimicrobial Efficacy:
- Bacterial Strains Tested : Gram-positive and Gram-negative bacteria.
- Results : The synthesized compounds showed higher antibacterial potency than reference drugs .
Detailed Research Findings
| Study | Biological Activity | Cell Line | IC50 Values |
|---|---|---|---|
| MDPI Study | Anticancer | MCF-7 | 2.57 µM |
| MDPI Study | Anticancer | HepG2 | 7.26 µM |
| Antimicrobial Study | Antibacterial | Various strains | Better than ampicillin |
Case Studies and Applications
- Cancer Treatment : The efficacy of thiazole derivatives in inhibiting cancer cell growth suggests potential applications in developing new cancer therapies.
- Antimicrobial Agents : Given their effectiveness against resistant bacterial strains, these compounds could be further developed into novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
